molecular formula C18H21N3O3S B2476434 N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 898450-06-1

N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2476434
CAS No.: 898450-06-1
M. Wt: 359.44
InChI Key: RNBMJKSFYHQBSE-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, a cyclopenta[d]pyrimidinyl group, and a sulfanylacetamide moiety.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-15-8-3-2-5-12(15)9-10-19-16(22)11-25-17-13-6-4-7-14(13)20-18(23)21-17/h2-3,5,8H,4,6-7,9-11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBMJKSFYHQBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenyl ethylamine with appropriate reagents to form the intermediate.

    Cyclopenta[d]pyrimidinyl Intermediate: The cyclopenta[d]pyrimidinyl group is synthesized separately through a series of reactions involving cyclization and functional group modifications.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the cyclopenta[d]pyrimidinyl intermediate using a sulfanylacetamide linker under specific reaction conditions such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can be compared with similar compounds such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in chemical and biological properties.

    N-(4-methoxyphenyl)-N-methylacetamide: Another similar compound with a methoxyphenyl group but different functional groups, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activities.

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